Cas no 1196-38-9 (1,2,3,4-tetrahydroisoquinolin-1-one)

1,2,3,4-tetrahydroisoquinolin-1-one structure
1196-38-9 structure
Nome del prodotto:1,2,3,4-tetrahydroisoquinolin-1-one
Numero CAS:1196-38-9
MF:C9H9NO
MW:147.1739
MDL:MFCD00853963
CID:41024
PubChem ID:150896

1,2,3,4-tetrahydroisoquinolin-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,4-Dihydroisoquinolin-1(2H)-one
    • CHEMPACIFIC 43808
    • 1-oxo-1,2,3,4-tetrahydroisoquinoline
    • 3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
    • 3,4-Dihydro-1-isoquinolinone
    • 3,4-Dihydro-2H-isoquinolin-1-one
    • 1(2H)-Isoquinolinone,3,4-dihydro
    • 1,2,3,4-tetrahydroisoquinolin-1-one
    • 3,4-dihydro-1H-isoquinolin-1-one
    • 3,4-dihydroisocarbostyril
    • 3,4-DIHYDROISOQUINOLIN-1-ONE
    • 3nuu
    • 1-Keto-1,2,3,4-tetrahydroisoquinoline
    • 1(2H)-Isoquinolinone, 3,4-dihydro-
    • Oprea1_511002
    • dihydroisoquinolone
    • 3,4-dihydroisoquinolin-1-ol
    • KSC180Q6J
    • hydroxy-3,4-dihydroisoquinoline
    • SCHEMBL67710
    • 7R-1504
    • CHEMBL1688212
    • AB07451
    • BDBM50339016
    • SY021304
    • SCHEMBL11267501
    • MFCD00853963
    • AC-5218
    • AM20020275
    • EN300-43275
    • BCP27476
    • AKOS002232785
    • CS-W008863
    • Q27461749
    • 3,4-dihydroisoquinoline-1(2H)-one
    • AKOS003625709
    • J-511194
    • Z56801375
    • YWPMKTWUFVOFPL-UHFFFAOYSA-N
    • F2189-0996
    • FT-0600427
    • DTXSID40152517
    • 1196-38-9
    • JOZ
    • DB-217787
    • STK926192
    • DB-011138
    • MDL: MFCD00853963
    • Inchi: 1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
    • Chiave InChI: YWPMKTWUFVOFPL-UHFFFAOYSA-N
    • Sorrisi: O=C1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C([H])([H])N1[H]

Proprietà calcolate

  • Massa esatta: 147.06800
  • Massa monoisotopica: 147.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 29.1
  • Conta Tautomer: 2

Proprietà sperimentali

  • Densità: 1.142
  • Punto di ebollizione: 388.1°C at 760 mmHg
  • Punto di infiammabilità: 226.5 °C
  • Indice di rifrazione: 1.564
  • PSA: 29.10000
  • LogP: 1.30130

1,2,3,4-tetrahydroisoquinolin-1-one Informazioni sulla sicurezza

1,2,3,4-tetrahydroisoquinolin-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A248375-250mg
3,4-Dihydroisoquinolin-1(2H)-one
1196-38-9 98%
250mg
$6.0 2025-02-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021304-0.25g
3,4-Dihydro-1-isoquinolinone
1196-38-9 ≥95%
0.25g
¥22.0 2023-09-15
Apollo Scientific
OR300090-500mg
3,4-Dihydroisoquinolin-1(2H)-one
1196-38-9 98%
500mg
£18.00 2025-02-19
Enamine
EN300-43275-0.05g
1,2,3,4-tetrahydroisoquinolin-1-one
1196-38-9 95%
0.05g
$19.0 2023-04-28
Enamine
EN300-43275-2.5g
1,2,3,4-tetrahydroisoquinolin-1-one
1196-38-9 95%
2.5g
$63.0 2023-04-28
TRC
D450073-25mg
3,4-Dihydro-2H-isoquinolin-1-one
1196-38-9
25mg
$64.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92996-1G
1,2,3,4-tetrahydroisoquinolin-1-one
1196-38-9 97%
1g
¥ 151.00 2023-03-16
eNovation Chemicals LLC
D692653-10g
3,4-Dihydro-1-isoquinolinone
1196-38-9 95%
10g
$100 2024-07-20
eNovation Chemicals LLC
D574097-100g
3,4-Dihydroisoquinolin-1(2H)-one
1196-38-9 97%
100g
$2400 2023-09-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0056-1g
3,4-Dihydro-2H-isoquinolin-1-one
1196-38-9 96%
1g
¥437.2 2025-01-21

1,2,3,4-tetrahydroisoquinolin-1-one Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1196-38-9)1,2,3,4-tetrahydroisoquinolin-1-one
A2486
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):160.0/576.0